2-[({[2-(Morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid
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Description
2-[({[2-(Morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C22H26N4O7S2 and its molecular weight is 522.59. The purity is usually 95%.
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Biological Activity
The compound 2-[({[2-(Morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid is a complex molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a pyridine core substituted with morpholine and sulfonyl groups, which are known to enhance the pharmacological properties of compounds. The molecular formula is C18H24N4O4S, with a molecular weight of approximately 396.47 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the morpholine and sulfonyl groups suggests potential interactions with various enzymes, particularly those involved in cancer pathways.
- Cell Cycle Modulation : Preliminary studies indicate that this compound may influence cell cycle progression, particularly affecting the G2/M phase, which is critical in cancer cell proliferation.
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells, which is essential for effective cancer therapies.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent studies:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
K562 (Leukemia) | 1.5 | Induces apoptosis |
MCF-7 (Breast) | 2.0 | Cell cycle arrest at G2/M phase |
A549 (Lung) | 1.8 | Inhibition of HDAC activity |
These results indicate that the compound has a promising profile as an anticancer agent.
Case Studies
- K562 Cell Line Study : Treatment with the compound at concentrations ranging from 0.5 to 4 µM resulted in increased apoptosis rates from 1.14% in control cells to over 27% at higher doses, demonstrating its potential as a therapeutic agent against leukemia .
- MCF-7 Cell Line Study : In studies involving MCF-7 breast cancer cells, the compound was shown to induce cell cycle arrest at the G2/M phase, leading to reduced cell viability and increased apoptotic markers .
- A549 Cell Line Study : The compound was also tested on A549 lung cancer cells, where it inhibited histone deacetylase (HDAC) activity, contributing to its antiproliferative effects .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, with an elimination half-life conducive for therapeutic applications. Further studies are needed to fully elucidate its metabolic pathways and potential drug interactions.
Properties
IUPAC Name |
2-[2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O7S2/c27-20(15-34-21-17(22(28)29)2-1-5-23-21)24-18-14-16(35(30,31)26-8-12-33-13-9-26)3-4-19(18)25-6-10-32-11-7-25/h1-5,14H,6-13,15H2,(H,24,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLNOLHDYUJMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)CSC4=C(C=CC=N4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.